3-bromo-N'-hydroxybenzenecarboximidamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines .
Scientific Research Applications
3-bromo-N’-hydroxybenzenecarboximidamide is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-bromo-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and bromine atom play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-hydroxybenzenecarboximidamide
- 3-fluoro-N’-hydroxybenzenecarboximidamide
- 3-iodo-N’-hydroxybenzenecarboximidamide
Uniqueness
3-bromo-N’-hydroxybenzenecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro counterparts. The bromine atom also influences the compound’s binding affinity and specificity in biochemical applications .
Biological Activity
3-bromo-N'-hydroxybenzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as an enzyme inhibitor. This detailed article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.09 g/mol. The compound features a bromine atom attached to a benzene ring, along with a hydroxyl group and a carboximidamide functional group.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to inhibit various enzymes involved in critical biological pathways, which can be leveraged for therapeutic applications.
- Mechanism of Action : The compound likely inhibits enzyme activity by binding to the active site or altering the enzyme's conformation, thus preventing substrate binding or catalysis.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy in inhibiting cancer cell proliferation in vitro.
- Case Study : In a study evaluating the compound's effects on various cancer cell lines, it was found to significantly reduce cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported as follows:
Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM |
---|---|---|
MCF-7 | 8.47 ± 0.18 | 45.22% after 48 hours |
HeLa | 9.22 ± 0.17 | 46.77% after 48 hours |
The growth inhibitory effect increased with longer incubation times, indicating a time-dependent response to treatment .
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits the growth of various cancer cell lines, including Jurkat cells (a model for leukemia). The compound exhibited an IC50 value of 4.64 ± 0.08 µM , demonstrating significant potency against this cell line.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to alterations in cell cycle progression, particularly increasing the percentage of cells in the sub-G1 phase, indicative of apoptosis .
Toxicological Profile
While exploring its biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicological assessments suggest that it exhibits low toxicity towards non-cancerous cells, making it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
3-bromo-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJSTMFTXNUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.